N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of dichlorophenyl and dimethyl groups, along with the carboxamide functionality, contributes to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C18H18Cl2N2O3 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-18(2)7-13-16(14(23)8-18)12(6-15(24)22-13)17(25)21-11-4-9(19)3-10(20)5-11/h3-5,12H,6-8H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
SCPZAFBBQJVDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Carboxamide Formation: The final step involves the conversion of the intermediate product to the carboxamide derivative using reagents like ammonium carbonate or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the dichlorophenyl group, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide: Shares the dichlorophenyl group but has a different core structure.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a dichlorophenyl group, used in mycobacterial research.
Uniqueness
N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific quinoline core structure combined with the dichlorophenyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3,5-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound recognized for its significant biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic core with a dichlorophenyl group and a carboxamide functional group. Its molecular formula is , which contributes to its unique interactions with biological targets.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound interacts with various enzymes and receptors. These interactions may modulate enzyme activities involved in cell proliferation and apoptosis. The compound's structure allows it to bind selectively to certain biological molecules, which could lead to therapeutic benefits in conditions like cancer and infections.
Potential Therapeutic Applications
-
Anticancer Activity :
- The compound has shown promise in inhibiting the proliferation of cancer cells through modulation of signaling pathways involved in cell growth and survival.
- Case studies have indicated its potential effectiveness against various cancer types by targeting specific oncogenic pathways.
-
Antimicrobial Properties :
- Research indicates that this compound exhibits antibacterial activity against several human pathogenic bacteria.
- Studies have demonstrated its efficacy in vitro against strains resistant to conventional antibiotics.
Data Table: Biological Activity Overview
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through activation of caspase pathways. -
Antibacterial Activity :
In another investigation focusing on its antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it inhibited bacterial growth effectively at minimal inhibitory concentrations (MICs), suggesting a potential role as an alternative treatment option.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
